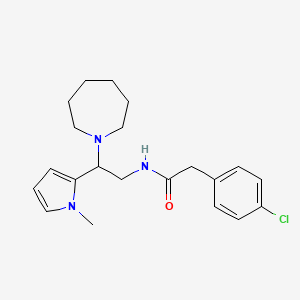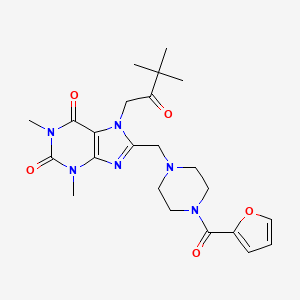![molecular formula C21H23N5O2 B2485061 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878726-65-9](/img/structure/B2485061.png)
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a synthetic derivative that falls under the category of mesoionic purinone analogs and imidazo-purine derivatives. Such compounds are synthesized for their unique chemical and physical properties and potential applications in various fields. The structure of this compound suggests it could have interesting interactions due to the presence of dimethylphenyl and purinoimidazole functionalities.
Synthesis Analysis
The synthesis of related mesoionic purinone analogs involves multi-step chemical reactions, starting from base pyrimidinones or similar precursors. These compounds are typically synthesized through reactions such as hydrolytic ring-opening and 1,3-dipolar cycloadditions, as seen in the synthesis of mesoionic imidazo[1,2-c]pyrimidine-2,7-diones from 4-amino-l-methylpyrimidin-6-ones (Coburn & Taylor, 1982).
Molecular Structure Analysis
The molecular structure of compounds like 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione can be characterized using spectroscopic methods such as NMR, IR, and MS, alongside single-crystal X-ray diffraction for precise structural elucidation. These analyses provide insight into the compound's molecular geometry, electronic distribution, and intermolecular interactions (Özdemir, Dinçer, & Cukurovalı, 2010).
Chemical Reactions and Properties
The chemical reactivity of this compound involves interactions with various reagents and conditions leading to a range of reactions such as N-alkylation, cycloadditions, and ring transformations. The presence of multiple functional groups in its structure allows for diverse chemical behavior under different synthetic conditions (Gobouri, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular structure. The specific arrangement of atoms and functional groups impacts its phase behavior, solvation, and thermal stability. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties include acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions. The compound's unique structure, especially the mesoionic and imidazole features, confer specific electronic characteristics that influence its chemical behavior, reactivity patterns, and interactions with other molecules.
- (Coburn & Taylor, 1982)
- (Gobouri, 2020)
- (Özdemir, Dinçer, & Cukurovalı, 2010)
Scientific Research Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives are recognized for their significant role in medicinal chemistry, where they serve as a preferred scaffold due to their diverse biological and pharmacological activities. These compounds are essential in therapeutic and agrochemical applications, contributing to the synthesis of non-natural amino acids with potential medical applications. The Bucherer-Bergs reaction, a method for producing hydantoin, highlights the importance of these derivatives in synthesizing important natural products and potential therapeutics (Shaikh et al., 2023).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been explored for their antitumor properties. Some compounds within this class have progressed beyond preclinical testing stages, demonstrating the potential for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
Linagliptin and High-Performance Thin-Layer Chromatography
Research on linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor used in diabetes treatment, involves its chemical analysis using high-performance thin-layer chromatography (HPTLC). This study showcases the application of chromatography in assessing pharmaceuticals, where linagliptin's chemical structure is part of the broader category of purine derivatives (Rode & Tajne, 2021).
Antioxidant Capacity Reaction Pathways
The study of antioxidant capacity assays, such as the ABTS radical cation-based assays, illuminates the reaction pathways of antioxidants. This research contributes to understanding how certain chemical structures, potentially including the compound of interest, can interact with radicals, providing insights into their antioxidant capabilities (Ilyasov et al., 2020).
Future Directions
: Mironova, E. V., et al. (2012). Molecular and crystal structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid. Journal of Structural Chemistry, 53(3), 361–364. Link
: Corson, N. W., Aberle, N., & Crews, C. M. (2008). ACS Chem. Biol., 3(11), 677–692.
: Potashman, M. H., & Duggan, M. E. (2009). J. Med. Chem., 52(5), 1231–1246.
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-12(2)10-25-19(27)17-18(23(6)21(25)28)22-20-24(17)11-14(4)26(20)16-9-7-8-13(3)15(16)5/h7-9,11H,1,10H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZLLVBJZKZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)
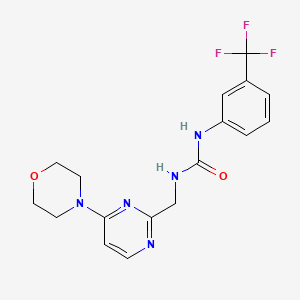
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)
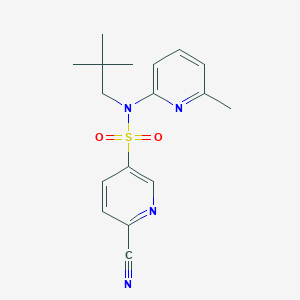
![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)
![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
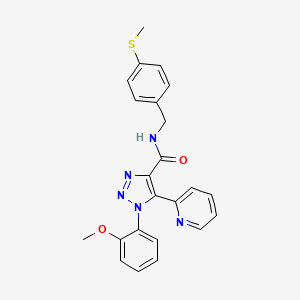
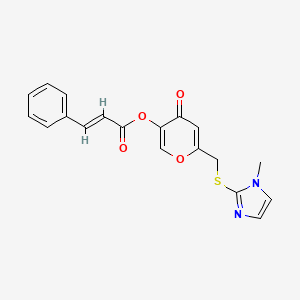

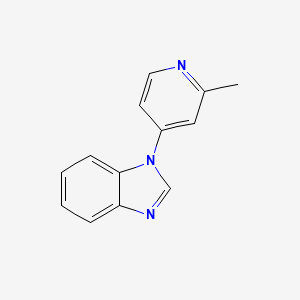
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
